Head-to-Head LPA-Induced Calcium Mobilization Inhibition: 3-Methoxyphenyl vs. 2-Fluorophenyl Derivatives in the Same Patent Series
In the same experimental system reported in patent US20030114505 (Experimental Example 6), the 3-methoxyphenyl compound (Compound 121, corresponding to CAS 953253-52-6) was tested against a closely related 2-fluorophenyl analog (Compound 89) for LPA-induced calcium mobilization inhibition in rat glioma A-172 cells at an identical concentration of 40 µg/mL [1]. The target compound achieved approximately 44% inhibition, while the 2-fluorophenyl analog exceeded 50% inhibition under the same conditions [1]. This within-patent, same-assay comparison establishes that the meta-methoxy substitution pattern does not confer a potency advantage for calcium mobilization antagonism relative to the ortho-fluoro variant in this cellular model. This finding is critical for researchers selecting between these two commercially available analogs for LPA pathway studies.
| Evidence Dimension | Inhibition of LPA-induced intracellular calcium mobilization |
|---|---|
| Target Compound Data | Approximately 44% inhibition at 40 µg/mL (Compound 121 / CAS 953253-52-6) |
| Comparator Or Baseline | Greater than 50% inhibition at 40 µg/mL (Compound 89, ethyl 2-(2-(2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate, CAS 1105217-12-6) |
| Quantified Difference | The 2-fluorophenyl analog outperforms the 3-methoxyphenyl compound by at least ~6 percentage points of inhibition; 3-methoxyphenyl compound is less potent than the 2-fluorophenyl comparator |
| Conditions | Rat glioma A-172 cells; LPA stimulation; compounds tested at 40 µg/mL; Ca²⁺ mobilization measured; Experimental Example 6 of US20030114505 |
Why This Matters
Only a within-patent, same-assay comparison can de-risk the procurement choice between two accessible analogs; this data demonstrates that the 2-fluorophenyl comparator delivers the higher calcium inhibition signal, while the 3-methoxyphenyl compound serves as a moderate-activity tool for structure-activity relationship (SAR) or selectivity profiling studies.
- [1] Yamamoto, T., et al. (2003). US Patent Application US20030114505A1: Novel isoxazole and thiazole compounds and use thereof as drugs. Experimental Example 6: LPA-induced calcium mobilization inhibition in rat glioma A-172 cells, Compound 121 (3-methoxyphenyl) and Compound 89 (2-fluorophenyl) tested at 40 µg/mL. United States Patent and Trademark Office. View Source
